molecular formula C15H25N5O2 B2455886 8-(butylamino)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione CAS No. 377048-51-6

8-(butylamino)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2455886
CAS No.: 377048-51-6
M. Wt: 307.398
InChI Key: KUUDEFFFNOECHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(butylamino)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a butylamino group at the 8th position, a methyl group at the 3rd position, and a pentyl group at the 7th position of the purine ring. Purines are a class of heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(butylamino)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common method starts with the preparation of the purine core, followed by the introduction of the butylamino, methyl, and pentyl groups through various substitution reactions. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is essential to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

8-(butylamino)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the purine ring.

    Substitution: The butylamino, methyl, and pentyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve halogenating agents like bromine (Br2) or chlorine (Cl2) and nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized purine compounds.

Scientific Research Applications

8-(butylamino)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used to investigate the role of purines in cellular processes and as a probe in biochemical assays.

    Medicine: Research into its potential therapeutic effects, such as antiviral or anticancer properties, is ongoing.

    Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 8-(butylamino)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes that are crucial for cellular function.

Comparison with Similar Compounds

Similar Compounds

    8-Azaadenosine: Another purine derivative with similar structural features but different functional groups.

    8-Chloroadenosine: A chlorinated analog of adenosine with distinct chemical properties.

    Butylamino-pyrimido[4’,5’4,5]selenolo(2,3-b)quinoline: A novel DNA intercalator with a butylamino group.

Uniqueness

8-(butylamino)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione is unique due to its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties. Its combination of butylamino, methyl, and pentyl groups makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

IUPAC Name

8-(butylamino)-3-methyl-7-pentylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N5O2/c1-4-6-8-10-20-11-12(17-14(20)16-9-7-5-2)19(3)15(22)18-13(11)21/h4-10H2,1-3H3,(H,16,17)(H,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUUDEFFFNOECHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=C(N=C1NCCCC)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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